p-Bromobenzylidene-(4-bromophenyl)-amine
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Overview
Description
p-Bromobenzylidene-(4-bromophenyl)-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine atoms attached to the benzene rings and an imine group (C=N) linking the two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-(4-bromophenyl)-amine typically involves the condensation reaction between p-bromobenzaldehyde and 4-bromoaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:
p-Bromobenzaldehyde+4-Bromoaniline→this compound+Water
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Bromobenzylidene-(4-bromophenyl)-amine can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction Reactions: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol, reflux.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Major Products:
Substitution: Formation of substituted derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of polymers and advanced materials.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of p-Bromobenzylidene-(4-bromophenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group (C=N) can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- p-Bromobenzylidene-(4-chlorophenyl)-amine
- p-Bromobenzylidene-(4-fluorophenyl)-amine
- p-Bromobenzylidene-(4-methylphenyl)-amine
Comparison:
- p-Bromobenzylidene-(4-bromophenyl)-amine is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents (chlorine, fluorine, methyl).
- The electronic and steric effects of the bromine atoms can lead to distinct reaction pathways and product distributions.
Properties
CAS No. |
62305-65-1 |
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Molecular Formula |
C13H9Br2N |
Molecular Weight |
339.02 g/mol |
IUPAC Name |
N,1-bis(4-bromophenyl)methanimine |
InChI |
InChI=1S/C13H9Br2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H |
InChI Key |
XHEOIZWWHIMMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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